2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves a multi-step process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-ethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable base, such as sodium hydroxide, to form a Schiff base intermediate.
Cyclization: The Schiff base intermediate undergoes cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate to form the quinoline ring system.
Amination: The resulting quinoline derivative is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Nitration: Finally, the compound is nitrated using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution.
Cyclization: Acidic or basic conditions depending on the desired ring system.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Cyclization: Polycyclic compounds with enhanced biological activity.
Scientific Research Applications
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Studies: Employed in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Biology: Utilized as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with immune cell receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-1-{2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-chlorophenyl)-1-{2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-fluorophenyl)-1-{2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The unique combination of functional groups in 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile contributes to its distinct chemical properties and potential applications. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26N4O4/c1-4-34-17-11-9-16(10-12-17)23-18(15-27)25(28)29(19-7-5-6-8-20(19)30(32)33)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,28H2,1-3H3 |
InChI Key |
ZTKUVQUCOPWUTN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4[N+](=O)[O-])N)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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